TGN 255(sodium salt)
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Overview
Description
TGN 255 (sodium salt) is a synthetic direct thrombin inhibitor. It is primarily used in the prevention of arterial and venous thrombosis in high-risk patients. This compound has shown significant promise in various clinical settings, particularly in cardiovascular procedures such as coronary artery bypass grafting and cardiopulmonary bypass .
Chemical Reactions Analysis
TGN 255 (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TGN 255 (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of direct thrombin inhibition.
Biology: It is used in research to understand the biological pathways involved in thrombosis and hemostasis.
Medicine: It is being investigated for its potential use in preventing clot formation during surgical procedures and in patients with high risk of thrombosis.
Industry: It is used in the development of anticoagulant therapies and in the study of blood coagulation mechanisms .
Mechanism of Action
TGN 255 (sodium salt) exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in the blood coagulation process. By binding to the active site of thrombin, TGN 255 prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism of action makes it a potent anticoagulant, particularly useful in clinical settings where the prevention of clot formation is critical .
Comparison with Similar Compounds
TGN 255 (sodium salt) is unique compared to other direct thrombin inhibitors due to its specific binding affinity and pharmacokinetic profile. Similar compounds include:
Unfractionated heparin: A widely used anticoagulant with a broader mechanism of action.
Low molecular weight heparin: A more selective anticoagulant with a longer half-life.
Direct oral anticoagulants: Such as dabigatran and rivaroxaban, which also inhibit thrombin but have different pharmacokinetic properties
TGN 255 stands out due to its rapid onset of action and specific inhibition of thrombin, making it particularly useful in acute clinical settings.
Properties
CAS No. |
871575-98-3 |
---|---|
Molecular Formula |
C27H36BN3NaO7+ |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
sodium;[(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C27H36BN3O7.Na/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21;/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32);/q;+1/t22-,23+,24+;/m1./s1 |
InChI Key |
DJLUJWKUGFKPKU-ZNBHNGSHSA-N |
Isomeric SMILES |
B([C@H](CCCOC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na+] |
SMILES |
B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na] |
Canonical SMILES |
B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1-(((1-(1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl)pyrrolidin-2-yl)carbonyl)amino)-4-methoxybutyl)-1-boronic acid TGN 255 TGN-255 TGN255 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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